molecular formula C17H25NO2 B3039483 Ethyl 3-(4-benzylpiperidin-1-yl)propionate CAS No. 1099610-66-8

Ethyl 3-(4-benzylpiperidin-1-yl)propionate

Cat. No.: B3039483
CAS No.: 1099610-66-8
M. Wt: 275.4 g/mol
InChI Key: CZRMUPICEACVPG-UHFFFAOYSA-N
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Description

Ethyl 3-(4-benzylpiperidin-1-yl)propionate is a piperidine-derived compound featuring a benzyl substituent at the 4-position of the piperidine ring and an ethyl propionate ester moiety. This structure is associated with diverse pharmacological activities, particularly cholinesterase inhibition and antioxidant properties, as evidenced in studies on structurally related hydrazide derivatives (e.g., compound 3h and 4h in , and 9).

Properties

IUPAC Name

ethyl 3-(4-benzylpiperidin-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-2-20-17(19)10-13-18-11-8-16(9-12-18)14-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRMUPICEACVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1CCC(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-benzylpiperidin-1-yl)propionate typically involves the reaction of 4-benzylpiperidine with ethyl 3-bromopropionate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(4-benzylpiperidin-1-yl)propionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties
Ethyl 3-(4-benzylpiperidin-1-yl)propionate is structurally related to fentanyl and other synthetic opioids. Research indicates that compounds within this structural framework can exhibit significant analgesic effects. For instance, modifications to the piperidine ring and the introduction of various substituents can lead to enhanced potency compared to traditional opioids .

Neuropeptide Y Antagonism
Some studies suggest that derivatives of piperidine, including this compound, may act as antagonists for neuropeptide Y receptors. This action could have implications for treating conditions related to obesity and anxiety disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4-benzylpiperidine with ethyl propionate under appropriate conditions. The process can be optimized through various methods such as:

  • Nucleophilic Substitution : Utilizing nucleophiles to replace leaving groups in piperidine derivatives.
  • Acylation Reactions : Modifying the acyl groups attached to the nitrogen atom in the piperidine structure can yield compounds with varying pharmacological profiles .

Table 1: Summary of Key Studies on this compound

StudyFocusFindings
Analgesic ActivityDemonstrated significant analgesic potency compared to morphine-like compounds.
Synthesis TechniquesExplored efficient synthesis routes leading to high yields of the compound.
Neuropeptide Y Receptor InteractionSuggested potential therapeutic applications in treating anxiety and obesity through receptor antagonism.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-benzylpiperidin-1-yl)propionate involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes involved in neurotransmitter metabolism. The exact pathways and targets are still under investigation, but it is believed to modulate the activity of dopamine and serotonin systems.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares ethyl 3-(4-benzylpiperidin-1-yl)propionate with key analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Yield (%) Key Properties
This compound Piperidine + propionate 4-benzyl, ethyl ester 262.29 (theoretical) 82 High lipophilicity, cholinesterase inhibition
Ethyl 2-(piperidin-4-yl)acetate Piperidine + acetate None (unsubstituted piperidine) 171.24 N/A Lower molecular weight, higher solubility in polar solvents
Ethyl 4-morpholinepropionate Morpholine + propionate Morpholine ring 187.23 N/A Increased polarity due to morpholine oxygen, reduced CNS penetration
3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride Piperazine + propionate 4-ethylpiperazine, dihydrochloride 265.18 N/A Enhanced water solubility, potential for ionic interactions

Key Observations :

  • Lipophilicity : The benzyl group in the target compound increases lipophilicity compared to morpholine or piperazine derivatives, favoring membrane permeability.
  • Solubility : Piperazine and morpholine analogs exhibit higher aqueous solubility due to polar functional groups (e.g., oxygen in morpholine, hydrochloride salt in piperazine derivatives).

Pharmacological Activity

Cholinesterase Inhibition
  • This compound derivatives (e.g., 4h ) demonstrate potent acetylcholinesterase (AChE) inhibition (IC₅₀ values in low micromolar range), attributed to the benzylpiperidine moiety’s interaction with the enzyme’s peripheral anionic site.
  • Morpholine analogs : Reduced activity due to the electron-rich oxygen atom, which may disrupt π-π stacking with AChE’s aromatic residues.
Antioxidant Capacity
  • Hydrazide derivatives of the target compound show significant radical scavenging activity (e.g., DPPH assay), likely due to the hydrazide group’s redox properties.

Challenges :

  • Lower yields (43%) in intermediate hydrazide synthesis (3h ) highlight sensitivity to steric hindrance from the benzyl group.

Environmental and Industrial Considerations

  • Ethyl propionate derivatives, including the target compound, are favored in green chemistry due to lower volatile organic compound (VOC) emissions compared to traditional solvents.
  • Industrial adoption is driven by compatibility with sustainable synthesis protocols.

Biological Activity

Ethyl 3-(4-benzylpiperidin-1-yl)propionate is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions, mechanisms, and therapeutic potentials based on available literature and research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula C17H25NO2C_{17}H_{25}NO_2. The structure features a piperidine ring substituted with a benzyl group, contributing to its pharmacological properties. The compound is soluble in organic solvents and has been studied for various biological activities.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. It has been shown to affect:

  • Dopaminergic System : Compounds with similar structures have demonstrated significant affinity for dopamine transporters (DAT), suggesting potential applications in treating disorders like Parkinson's disease and schizophrenia .
  • Serotonergic System : Research indicates that derivatives of piperidine compounds can modulate serotonin receptors, which may have implications for mood disorders and anxiety .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

  • Antimicrobial Activity : A study investigated the antimicrobial efficacy of related piperidine derivatives against various bacterial strains. Results indicated that certain modifications could enhance activity against pathogens like Xanthomonas axonopodis and Ralstonia solanacearum .
  • Antinociceptive Effects : In vivo studies assessed the analgesic properties using models like the acetic acid-induced writhing test in mice. The compound demonstrated significant antinociceptive activity, suggesting potential as an analgesic agent .
  • Anti-inflammatory Activity : The compound showed promise in reducing inflammation in carrageenan-induced edema models, indicating potential applications in treating inflammatory diseases .

Case Studies

A notable case study involved the synthesis of various piperidine derivatives, including this compound, followed by biological evaluation. The study reported:

  • Enhanced Binding Affinity : Modifications to the benzyl group improved binding affinity to dopamine receptors, which could enhance therapeutic efficacy in neuropsychiatric disorders.
  • Comparative Analysis : A comparative study highlighted that while similar compounds exhibited varying degrees of biological activity, this compound maintained a favorable profile for further development .

Data Table: Summary of Biological Activities

Activity Effect Model/Method Reference
AntimicrobialEffective against XanthomonasIn vitro antimicrobial assay
AntinociceptiveSignificant reduction in writhingAcetic acid-induced writhing test
Anti-inflammatoryReduced edemaCarrageenan-induced paw edema model
Dopamine Receptor BindingHigh affinityRadioligand binding assays

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(4-benzylpiperidin-1-yl)propionate
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Ethyl 3-(4-benzylpiperidin-1-yl)propionate

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